
铽
描述
Terbium is a chemical element with the symbol Tb and atomic number 65 . It is a silvery-white, rare earth metal that is malleable, ductile, and belongs to the lanthanide series of the periodic table . Terbium was discovered in 1843 by Carl Gustav Mosander and was named after Ytterby, Sweden .
Synthesis Analysis
Terbium-based ternary complexes have been synthesized and subjected to detailed structural characterization . The synthesis process involved the direct addition of different aqueous terbium (III) solutions to those of tungstate ion solution . Terbium oxide powders have also been synthesized, with the effects of precursor molarity on morphology and microstructural parameters being examined .
Molecular Structure Analysis
A terbium-based metal–organic framework, namely { [Tb2 (ADIP) (H2ADIP) (HCOOH) (H2O)2]·2DMF·2H2O}n (Tb-MOF), was synthesized and characterized . The single-crystal structure analysis shows that the Tb-MOF crystallizes in the C2 / C space group in the monoclinic system .
Chemical Reactions Analysis
Terbium (III)−Organic Framework has shown high catalytic performance on the cycloaddition of CO2 with epoxides under mild conditions .
Physical And Chemical Properties Analysis
Terbium is a solid at 20°C with a melting point of 1359°C, 2478°F, 1632 K and a boiling point of 3230°C, 5846°F, 3503 K . It has a density of 8.23 g cm−3 and an atomic number of 65 . Its relative atomic mass is 158.925 and its electron configuration is [Xe] 4f 9 6s 2 . Terbium is a ductile and malleable metal with a bright, silvery appearance .
科学研究应用
Nuclear Medicine
Terbium has four short-lived radioactive isotopes with mass numbers 149, 152, 155, and 161, which are promising for use in various fields of nuclear medicine . For example, 161Tb has similar decay properties as 177Lu but, additionally, emits a substantial number of conversion and Auger electrons . This makes it a potential candidate for therapeutic purposes .
Alpha Therapy
149Tb is the only radionuclide for alpha therapy among the lanthanides . Since this isotope also emits positrons, the distribution of its compounds in the body can be visualized by positron emission tomography (PET) .
Positron Emission Tomography (PET)
152Tb emits positrons, which makes it possible to use it in PET . Unlike currently used PET radionuclides with a T1/2 of no more than 70 min, 152Tb decays much more slowly, which greatly facilitates its transportation from the production place to clinics .
Single-Photon Emission Computed Tomography (SPECT)
155Tb emits low-energy γ-quanta, which suggests its effective application in single-photon emission computed tomography (SPECT) without creating significant dose loads for the patient .
Production of Phosphors
Terbium is primarily used in the production of phosphors, which are essential for the creation of green color in television screens and fluorescent lamps .
Lasers and Magneto-Optical Devices
Terbium also has applications in lasers and magneto-optical devices .
Dopant in Solid-State Devices
Terbium is used to dope calcium fluoride, calcium tungstate, and strontium molybdate, all used in solid-state devices .
Luminescent Applications
Terbium’s luminescence is utilized in medical and scientific fields. For example, terbium-doped compounds are used in fluorescence microscopy and in the labeling of biomolecules .
作用机制
Target of Action
Terbium (Tb), a rare earth element, has been found to interact with various targets in biological systems. In medical applications, terbium-161 has been used for targeted radionuclide therapy . It has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane . In electronics, terbium is used in the creation of potent magnets, enhancing the performance of hard disk drives and the efficiency of electric motors .
Mode of Action
Terbium-161 decays with a half-life of 6.95 days, emitting β¯-particles and γ-radiation . The co-emission of conversion and Auger electrons makes terbium-161 superior for targeted radionuclide therapy . These short-ranged electrons may effectively eliminate microscopic metastases . Terbium’s luminescent properties are instrumental in shaping the vivid displays of modern electronic screens .
Biochemical Pathways
Terbium affects the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . This interaction leads to upregulation of osteogenic master transcription factors, such as Runt-related transcription factor 2, bone morphogenetic protein 2, collagen I, alkaline phosphatase, and osteocalcin . Conversely, it results in downregulation of adipogenic master transcription factors, such as peroxisome-proliferator-activated receptor γ .
Pharmacokinetics
It is known that terbium is a high-valence heavy metal element that can accumulate in the environment . It has been reported that terbium mainly deposits in bone after introduction into the human body .
Result of Action
Terbium promotes the osteogenic differentiation of mesenchymal stem cells (MSCs) in a time-dependent manner and conversely inhibits the adipogenic differentiation of MSCs . In plants, terbium treatment decreases the auxin and gibberellic acid contents and increases the abscisic acid content . These changes trigger excessive production of intracellular H2O2, leading to Ca2+ overload and the resulting inhibition of physiological and biochemical processes .
Action Environment
The effects of terbium on biological systems are influenced by environmental factors. For instance, the inhibition effect of terbium on cell growth is enhanced as the concentration of terbium increases . In the context of electronics, terbium’s magnetic capabilities amplify performance and fuel innovations in compact and powerful electronic devices .
未来方向
Research on terbium has gained momentum due to its four short-lived radioisotopes, 149Tb, 152Tb, 155Tb, 161Tb, all of which can be considered in one or another field of nuclear medicine . These isotopes have appealing nuclear characteristics and have the potential to do justice to the proposed theory of theranostics nuclear medicine, which amalgamates therapeutic and diagnostic radioisotopes together .
属性
IUPAC Name |
terbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCRRIHWUXGPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064691 | |
| Record name | Terbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.92535 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver metal that oxidizes in air; [Merck Index] | |
| Record name | Terbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Terbium | |
CAS RN |
13598-54-4, 7440-27-9 | |
| Record name | Terbium hydride (TbH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06SSF7P179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are some unique spectroscopic properties of terbium?
A1: Terbium ions (Tb3+) exhibit characteristic luminescence with several emission peaks. Common transitions include 5D4 → 7F6 (494 nm), 5D4 → 7F5 (543 nm), 5D4 → 7F4 (587 nm), and 5D4 → 7F3 (622 nm) upon excitation at 380 nm. [] This green luminescence makes terbium valuable in various applications, including phosphors and bioimaging. [, ]
Q2: How does terbium interact with biological systems?
A2: Terbium can bind to proteins like Concanavalin A (con-A) at the calcium (II) binding site. This binding enhances terbium's fluorescence due to energy transfer from nearby tryptophan residues. [] This property allows for the study of interactions between con-A and other metal ions by observing their competition with terbium for binding sites and the resulting fluorescence quenching. []
Q3: How is terbium used to detect bacterial spores?
A3: Terbium chloride can be used to detect bacterial endospores by forming the fluorescent Terbium(III) dipicolinate anion upon reaction with calcium dipicolinate present in spore cases. This fluorescence can then be measured to determine the concentration of bacterial endospores. []
Q4: Can terbium be used in immunoassays?
A4: Researchers have explored the potential of terbium chelates, particularly those derived from diethylenetriaminepentaacetic acid (DTPA) and heterocyclic compounds, for fluorescence immunoassays. While challenges remain in terms of stability and suitability for specific applications, the strong fluorescence and long lifetime of some terbium chelates make them attractive candidates for further development in this area. []
Q5: How does terbium affect the properties of materials like Indium Tin Oxide (ITO)?
A5: Doping ITO thin films with terbium can modify their electrical and structural properties. While terbium doping generally decreases electrical conductivity, it doesn't completely hinder it. [] The lattice parameter of ITO is also affected by terbium concentration, initially decreasing at lower concentrations and then increasing at higher concentrations due to the larger ionic radius of Tb3+ compared to In3+. []
Q6: How does terbium impact the magnetic properties of materials?
A6: Terbium doping can significantly influence the magnetic behavior of certain compounds. For instance, in terbium iron garnet (TbIG) films, excess terbium alters the site occupancy within the crystal structure, leading to changes in magnetic properties. [] This includes a higher compensation temperature and a lower Curie temperature compared to the bulk material. []
Q7: How can terbium be used in photocatalysis?
A7: Terbium doping has been shown to enhance the photocatalytic activity of materials like bismuth molybdate (Bi2MoO6). The presence of Tb4+/Tb3+ redox centers within the doped material promotes charge separation and reduces electron-hole recombination, leading to increased photocatalytic efficiency. []
Q8: How stable are terbium complexes in different media?
A8: The stability of terbium complexes can vary depending on the ligands and surrounding environment. For example, a highly fluorescent terbium chelate formed with DTPA and cytosine exhibited instability in aqueous solutions below pH 9. [] Understanding the stability profiles of terbium complexes under various conditions is crucial for their successful application.
Q9: What analytical techniques are used to characterize and quantify terbium?
A9: Several analytical techniques are employed for characterizing and quantifying terbium, including:
- Electron Spectroscopic Imaging (ESI): Allows visualization of terbium distribution within biological samples. []
- Electron Energy Loss Spectroscopy (EELS): Provides elemental analysis and mapping of terbium. []
- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Measures terbium concentration with high sensitivity. []
- Scanning Electron Microscope-Cathodoluminescence (SEM-CL): Detects and differentiates trace amounts of rare earth elements, including terbium, based on their luminescent properties. []
- Fluorescence Spectroscopy: Used to study the interaction of terbium with proteins and determine the binding affinity of complexes. []
Q10: Are there environmental concerns regarding terbium?
A10: While terbium itself is not highly toxic, its widespread use in technology necessitates responsible waste management and recycling practices. Research on the environmental impact and degradation of terbium-containing materials is crucial for mitigating potential negative consequences. []
Q11: What are some potential future directions for terbium research?
A11: * Improved Photosensitizers: Developing novel photosensitizers to enhance terbium luminescence for applications in bioimaging and sensing. []* Targeted Drug Delivery: Exploring terbium complexes for targeted drug delivery and therapeutic applications. []* Enhanced Photocatalytic Materials: Optimizing terbium doping strategies to further improve the performance of photocatalytic materials for environmental remediation. []
Q12: What are the benefits of cross-disciplinary research involving terbium?
A12: Cross-disciplinary collaborations are essential for advancing terbium research. Combining expertise from materials science, chemistry, biology, and environmental science will facilitate the development of new applications and a deeper understanding of terbium's properties and impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



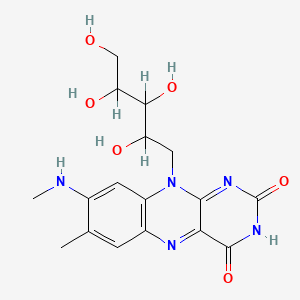


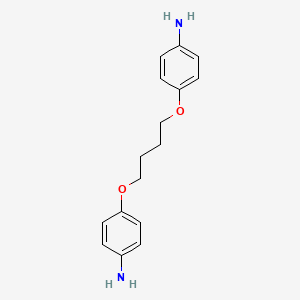
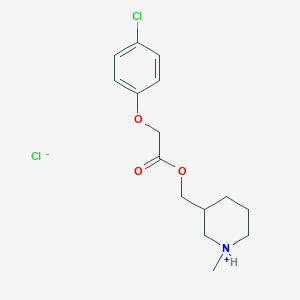

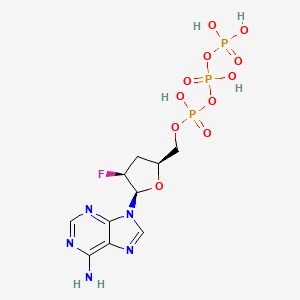
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
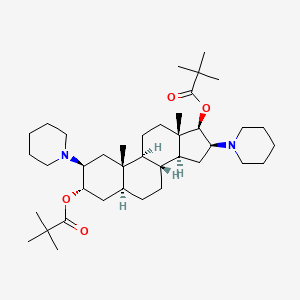

![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)


